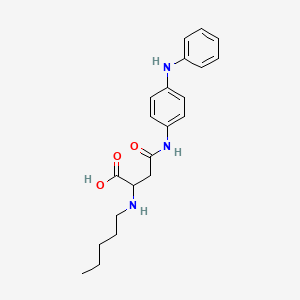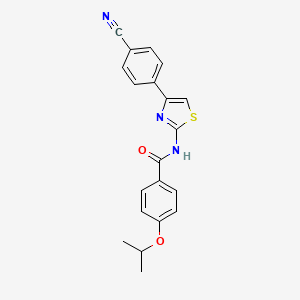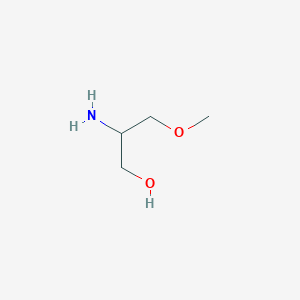![molecular formula C17H23NO3 B2547373 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide CAS No. 1902921-06-5](/img/structure/B2547373.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
Chain-growth Polycondensation for Aramides : Research has focused on synthesizing well-defined aramides through chain-growth polycondensation, leading to the development of block copolymers with controlled molecular weight and low polydispersity. These efforts aimed to enhance the performance of aromatic polyamides by introducing well-defined structures and studying their supramolecular assemblies, showcasing applications in creating advanced materials with specific properties such as improved thermal stability and mechanical strength (Yokozawa et al., 2002).
Polybenzoxazine Characterization : Another area of research has involved the synthesis and characterization of polybenzoxazine with phenylnitrile functional groups. The study focused on understanding the curing behaviors and thermal properties of these compounds, which could lead to the development of materials with enhanced thermal stability and mechanical properties. Such research is crucial for the advancement of high-performance polymers for various industrial applications (Qi et al., 2009).
Antimicrobial Activity
Dipodal-Benzimidazole, Benzoxazole, and Benzothiazole Derivatives : Studies have also been conducted on the synthesis and antimicrobial activity of new benzimidazole, benzoxazole, and benzothiazole derivatives. These compounds have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents for medical and industrial uses (Padalkar et al., 2014).
Light-Emitting Materials
Organic Light-Emitting Diodes (OLEDs) : Research into 2-(stilben-4-yl)benzoxazole derivatives for use in OLEDs has shown that these compounds can be used as dopants to achieve bright blue emission. This area of research is crucial for the development of display and lighting technologies, offering insights into the emission mechanisms and potential for performance enhancement in OLED devices (Ko et al., 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-5,14-16H,6-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREUAPJSHNSLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCC3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)





![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)




![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2547307.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)
![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)
